3-Bromo-4-cyclohexylmethyloxy-5-nitrobenzaldehyde
CAS No.:
Cat. No.: VC16222477
Molecular Formula: C14H16BrNO4
Molecular Weight: 342.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H16BrNO4 |
|---|---|
| Molecular Weight | 342.18 g/mol |
| IUPAC Name | 3-bromo-4-(cyclohexylmethoxy)-5-nitrobenzaldehyde |
| Standard InChI | InChI=1S/C14H16BrNO4/c15-12-6-11(8-17)7-13(16(18)19)14(12)20-9-10-4-2-1-3-5-10/h6-8,10H,1-5,9H2 |
| Standard InChI Key | XQLNLHKEBFKQJH-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC(CC1)COC2=C(C=C(C=C2Br)C=O)[N+](=O)[O-] |
Introduction
3-Bromo-4-cyclohexylmethyloxy-5-nitrobenzaldehyde is a complex aromatic compound featuring a benzaldehyde core with bromine, nitro, and cyclohexylmethoxy functional groups. This compound is of interest in organic synthesis and medicinal chemistry due to its diverse reactivity and potential biological activities. The molecular formula of this compound is CHBrNO, and its molecular weight is approximately 342.18 g/mol .
Synthesis and Preparation
The synthesis of 3-Bromo-4-cyclohexylmethyloxy-5-nitrobenzaldehyde typically involves multiple steps, including bromination, nitration, and methoxylation reactions. These steps require careful control of reaction conditions to achieve the desired substitution pattern on the benzene ring.
Synthesis Steps
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Bromination: Introduction of a bromine atom to the benzene ring.
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Nitration: Addition of a nitro group to the benzene ring.
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Methoxylation: Incorporation of a cyclohexylmethoxy group.
Biological and Chemical Applications
This compound is valuable in both academic research and industrial settings due to its potential biological activities and reactivity. The nitro group can undergo reduction to form reactive intermediates that may interact with biological targets, potentially leading to antimicrobial or anticancer effects. Additionally, the aldehyde functionality allows for the formation of Schiff bases with amines, which are significant in various biochemical processes.
Potential Applications
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Antimicrobial and Anticancer Research: The nitro group's ability to form reactive intermediates suggests potential antimicrobial or anticancer properties.
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Organic Synthesis: The compound's diverse functional groups make it a versatile intermediate in organic synthesis.
Future Research Directions
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Biological Activity Screening: Investigate the compound's antimicrobial and anticancer properties.
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Synthesis Optimization: Develop more efficient and cost-effective synthesis methods.
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